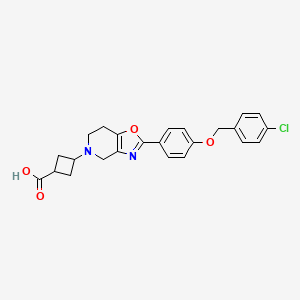

S1p receptor agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H23ClN2O4 |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C24H23ClN2O4/c25-18-5-1-15(2-6-18)14-30-20-7-3-16(4-8-20)23-26-21-13-27(10-9-22(21)31-23)19-11-17(12-19)24(28)29/h1-8,17,19H,9-14H2,(H,28,29) |

InChI Key |

PTGQUSXMUAISKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1OC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5CC(C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel S1P Receptor 2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingosine-1-phosphate receptor 2 (S1P2) is a G protein-coupled receptor that plays a critical role in a diverse range of physiological and pathological processes. Unlike other members of the S1P receptor family, S1P2 activation is often associated with the inhibition of cell migration and the promotion of vascular integrity. These unique functional outcomes have positioned S1P2 as a compelling therapeutic target for a variety of diseases, including fibrosis, cancer, and inflammatory disorders. This technical guide provides an in-depth overview of the discovery and synthesis of novel S1P2 receptor agonists, with a focus on the experimental methodologies and quantitative data essential for their development and characterization.

Introduction to the S1P2 Receptor

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors, designated S1P1-5. The S1P2 receptor is ubiquitously expressed and couples to a distinct set of heterotrimeric G proteins, primarily Gαi, Gα12/13, and Gαq.[1] This promiscuous coupling allows S1P2 to activate a diverse array of downstream signaling pathways, leading to a variety of cellular responses.

A hallmark of S1P2 signaling is the activation of the RhoA pathway, which is primarily mediated through Gα12/13.[1] This pathway is crucial for the regulation of the actin cytoskeleton, leading to the formation of stress fibers and focal adhesions, which in turn inhibits cell migration. This is in stark contrast to the S1P1 receptor, which typically promotes cell migration via Rac activation. The antagonistic relationship between S1P1 and S1P2 in regulating cell motility underscores the importance of developing selective agonists to therapeutically target these receptors.

Discovery of Novel S1P2 Agonists

The identification of selective S1P2 agonists has been a key objective in harnessing the therapeutic potential of this receptor. High-throughput screening (HTS) campaigns have been instrumental in identifying novel chemical scaffolds with S1P2 agonist activity.[2] These screens typically utilize cell lines stably expressing the human S1P2 receptor coupled to a reporter gene, such as β-lactamase, allowing for the rapid assessment of agonist-induced receptor activation.[2]

One notable example of a selective S1P2 agonist discovered through HTS is CYM-5520.[2] This compound was identified from a screen of the Maybridge HitFinder library and subsequently optimized to improve its potency and selectivity.[2] CYM-5520 is an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, S1P.[2][3] This property can offer advantages in terms of selectivity and can lead to unique signaling profiles.

Synthesis of Novel S1P2 Agonists

The chemical synthesis of novel S1P2 agonists is a critical step in their development, enabling structure-activity relationship (SAR) studies and further biological evaluation. The following section details the synthesis of representative S1P2 agonists.

Synthesis of CYM-5520

CYM-5520 was synthesized through a straightforward condensation reaction. The synthesis involves the reaction of a chloroketone intermediate with succinimide in the presence of a base such as diisopropylethylamine (DIPEA).[2]

-

Scheme 1: Synthesis of CYM-5520

-

Step 1: Reaction of 2-chloro-1-(4-methoxyphenyl)ethan-1-one with succinimide.

-

Reagents and Conditions: Succinimide, DIPEA, in a suitable solvent such as dimethylformamide (DMF), heated to effect reaction.

-

Product: 1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)pyrrolidine-2,5-dione (CYM-5520).

-

Synthesis of Fluorine-Containing S1P2 Analogues

A series of fluorine-containing analogues have been synthesized to explore the SAR of S1P2 ligands.[4] The introduction of fluorine atoms can modulate the physicochemical properties of the molecules, such as metabolic stability and binding affinity. The general synthetic scheme involves the coupling of a substituted aniline with a suitable electrophile, followed by modifications to introduce the desired fluorine-containing moieties.[4]

Experimental Protocols

The characterization of novel S1P2 agonists requires a suite of robust and reproducible experimental assays. This section provides detailed protocols for key in vitro assays used to determine the potency, selectivity, and mechanism of action of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the S1P2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membranes from cells expressing the human S1P2 receptor.

-

[³²P]S1P or [³³P]S1P as the radioligand.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test compounds dissolved in DMSO.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test compound.

-

Add 50 µL of S1P2 receptor-containing membranes (typically 5-10 µg of protein).

-

Add 50 µL of [³²P]S1P at a concentration near its Kd.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled S1P (e.g., 10 µM).

-

Calculate the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate S1P2 receptor-mediated increases in intracellular calcium concentration, a hallmark of Gαq activation.[2]

-

Materials:

-

HEK293 or CHO cells stably expressing the human S1P2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Test compounds dissolved in DMSO.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate the S1P2-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Calculate the EC50 value of the test compound from the dose-response curve.

-

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a key downstream effector of S1P2 signaling through Gα12/13.

-

Materials:

-

Cells expressing the S1P2 receptor (e.g., HEK293 or primary endothelial cells).

-

RhoA Activation Assay Kit (containing Rhotekin-RBD beads).

-

Lysis buffer.

-

Antibodies against RhoA.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture cells to the desired confluency and serum-starve overnight.

-

Stimulate the cells with the S1P2 agonist for a short period (e.g., 2-5 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with Rhotekin-RBD beads, which specifically bind to GTP-bound (active) RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.

-

Quantify the band intensity and compare it to the total RhoA in the cell lysate.

-

Data Presentation

The quantitative data for novel S1P2 agonists are crucial for their characterization and comparison. The following tables summarize the binding and functional data for representative S1P2-selective compounds.

Table 1: Binding Affinities of S1P2 Ligands

| Compound | Receptor | Kᵢ (nM) | Reference |

| S1P | Human S1P2 | 25 | [3] |

| JTE-013 (antagonist) | Human S1P2 | 20 | [3] |

| Compound 28c | Human S1P2 | 29.9 | [4] |

| Compound 28e | Human S1P2 | 14.6 | [4] |

| Compound 28g | Human S1P2 | 38.5 | [4] |

Table 2: Functional Potencies of S1P2 Agonists

| Compound | Assay | EC₅₀ (nM) | Reference |

| S1P | Calcium Mobilization | ~10 | [2] |

| CYM-5520 | CRE-bla Reporter | 480 | [5] |

| CYM-5520 | cAMP Biosensor | 1600 | [3] |

Visualizations

Signaling Pathways

Caption: S1P2 Receptor Signaling Pathways.

Experimental Workflow

Caption: Agonist Discovery and Development Workflow.

Logical Relationships

Caption: Logical Flow of S1P2 Receptor Activation.

Conclusion

The discovery and development of selective S1P2 receptor agonists represent a promising avenue for therapeutic intervention in a range of diseases. This technical guide has provided a comprehensive overview of the key aspects of this process, from the initial identification of novel compounds through HTS to their synthesis and detailed characterization using a suite of in vitro assays. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field, facilitating the continued exploration of the S1P2 receptor as a therapeutic target and the development of the next generation of S1P2-targeted drugs.

References

- 1. agilent.com [agilent.com]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of S1P agonists with a dihydronaphthalene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of S1P2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that exerts a wide range of cellular effects through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P2 receptor subtype is ubiquitously expressed and plays a critical role in a diverse array of physiological and pathological processes, including immune cell trafficking, vascular function, and cell proliferation and migration. Agonists of the S1P2 receptor are valuable tools for elucidating its function and represent potential therapeutic agents. This technical guide provides an in-depth overview of the in vitro mechanism of action of S1P2 receptor agonists, with a focus on the core signaling pathways, experimental methodologies to assess receptor activation, and quantitative data for key pharmacological tools.

S1P2 Receptor Signaling Pathways

Activation of the S1P2 receptor by an agonist initiates a cascade of intracellular signaling events. The S1P2 receptor is known to couple to multiple G protein families, primarily Gα12/13, Gαq/11, and Gαi/o.[1] This promiscuous coupling allows for the activation of a diverse set of downstream effector proteins and signaling pathways, the specific nature of which can be cell-type dependent.

Gα12/13-RhoA Signaling

The most well-characterized signaling pathway downstream of S1P2 is the activation of the small GTPase RhoA, mediated by Gα12/13. Upon agonist binding, the activated Gα12/13 subunit stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then engages its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is centrally involved in the regulation of the actin cytoskeleton, cell shape, motility, and contraction.

References

Elucidating the S1P Receptor 2 Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling cascade of the Sphingosine-1-Phosphate (S1P) Receptor 2 (S1P2). S1P2 is a G protein-coupled receptor (GPCR) that plays a critical role in a multitude of physiological and pathological processes, including immune cell trafficking, endothelial barrier function, and the progression of diseases such as cancer and fibrosis. A thorough understanding of its signaling mechanisms is paramount for the development of novel therapeutics targeting this receptor.

S1P2 Receptor and G Protein Coupling

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five S1P receptors (S1P1-5). S1P2, also known as EDG-5, is ubiquitously expressed and couples to multiple families of heterotrimeric G proteins, leading to the activation of diverse downstream signaling pathways. This promiscuous coupling is cell-type dependent and is a key determinant of the receptor's multifaceted physiological roles. S1P binds to S1P2 with high affinity.[1] The primary G proteins coupled to S1P2 are:

-

Gα12/13: This is a major signaling axis for S1P2 and is responsible for the activation of the small GTPase RhoA.[1][2]

-

Gαq/11: Coupling to this G protein family leads to the activation of phospholipase C (PLC).[2]

-

Gαi/o: S1P2 can also couple to inhibitory G proteins, which can lead to the modulation of adenylyl cyclase activity and the activation of the PI3K/Akt pathway.[2][3]

The differential coupling of S1P2 to these G proteins initiates distinct signaling cascades, which are detailed in the following sections.

Core Signaling Pathways

The activation of S1P2 by S1P triggers a cascade of intracellular events that ultimately dictate the cellular response. The core signaling pathways are illustrated below and described in detail.

Gα12/13-RhoA-ROCK Pathway

The coupling of S1P2 to Gα12/13 is a well-established pathway that primarily regulates cytoskeletal dynamics and cell migration.[1][4]

Upon S1P binding, S1P2 activates Gα12/13, which in turn stimulates specific Rho Guanine Nucleotide Exchange Factors (RhoGEFs) such as LARG and p115-RhoGEF.[5] These RhoGEFs catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Active RhoA-GTP then binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates several substrates, including Myosin Light Chain (MLC), which promotes the assembly of actin-myosin stress fibers and focal adhesions. This ultimately leads to increased cell contraction and inhibition of cell migration.[1]

Gαq/11-PLC-PKC Pathway

S1P2 coupling to Gαq/11 initiates a signaling cascade that results in the generation of second messengers and the activation of Protein Kinase C (PKC).

Activated Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both DAG and elevated intracellular Ca2+ levels synergistically activate members of the Protein Kinase C (PKC) family, which then phosphorylate a wide range of target proteins to mediate various cellular responses.

Gαi/o-PI3K-Akt Pathway

S1P2 can also couple to inhibitory G proteins of the Gαi/o family, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.

Upon activation by S1P2, the βγ subunits of the Gαi/o protein can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and growth.

ERK/MAPK Pathway Activation

S1P2 activation can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) cascade. The mechanisms of ERK activation by S1P2 are complex and can be mediated through different G proteins.

References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Dichotomous Role of S1P2 in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sphingosine-1-phosphate receptor 2 (S1P2) is a G protein-coupled receptor that plays a complex and often contradictory role in the regulation of cellular proliferation. This technical guide synthesizes current research to provide an in-depth understanding of S1P2's signaling mechanisms, its dual functions as both a promoter and inhibitor of cell growth, and the experimental methodologies used to investigate its activities. The information presented herein is intended to support further research and inform drug development strategies targeting this multifaceted receptor.

Core Signaling Pathways of S1P2

S1P2 is known to couple to several G protein families, including Gαi, Gαq, and prominently Gα12/13, leading to the activation of diverse downstream signaling cascades that can either stimulate or inhibit cellular proliferation depending on the cellular context.[1][2][3]

One of the most well-characterized pathways involves the activation of the RhoA GTPase.[4][5] Upon ligand binding, S1P2 activates Gα12/13, which in turn activates RhoA.[4] Activated RhoA then stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), which can influence the actin cytoskeleton and gene expression, often leading to an anti-proliferative effect.[1][4]

Conversely, S1P2 activation has also been linked to pro-proliferative signals. In some cellular contexts, S1P2 can activate the ERK/MAPKinase pathway, leading to the transcription of immediate early genes like c-jun and c-fos, which are associated with cell proliferation.[1] Furthermore, S1P2 has been shown to activate the Hippo pathway effector YAP (Yes-associated protein) and its paralog TAZ (transcriptional co-activator with PDZ-binding motif), which are key regulators of cell proliferation and organ size.[6][7] This can occur through a mechanism independent of the canonical Hippo kinase cascade.[6]

The specific G protein coupling and the resulting downstream signaling appear to be highly cell-type specific, which likely dictates the ultimate biological outcome of S1P2 activation.[1]

Quantitative Data on S1P2's Role in Proliferation

The following tables summarize quantitative findings from various studies, highlighting the context-dependent effects of S1P2 on cellular proliferation.

Table 1: S1P2's Inhibitory Effects on Proliferation

| Cell Type/Model | Experimental Condition | Key Finding | Reference |

| Mouse Lung Endothelial Cells (MLECs) | S1P2 knockout (S1P2-/-) | Significantly higher rate of cell proliferation and saturation density compared to wild-type (S1P2+/+). | [8] |

| Wilms' Tumor | S1P2 activation | Blocks cell proliferation by inducing the immediate expression of Connective Tissue Growth Factor (CTGF). | [2] |

| Glioblastoma Cells | Overexpression of S1P2 | Suppressed cell migration, though a direct correlation with proliferation was not established in this study. | [2] |

| Colorectal Cancer (CRC) | S1P2 knockout (S1P2-/-) in mouse models | Increased cell proliferation and a higher incidence in size and number of carcinomas. | [9] |

Table 2: S1P2's Stimulatory Effects on Proliferation

| Cell Type/Model | Experimental Condition | Key Finding | Reference |

| Intestinal Epithelial Cells | S1P treatment | Dose-dependently stimulated cell proliferation, which was inhibited by the S1P2 antagonist JTE-013. | [10] |

| Hepatocellular Carcinoma (HCC) Cells | S1P treatment | Stimulated cell proliferation through S1P2-mediated YAP activation and upregulation of CTGF. | [6][7] |

| Glioma Cells (U-373 MG) | S1P treatment | S1P1, S1P2, and S1P3 all contribute positively to S1P-stimulated proliferation, correlating with ERK activation. | [11] |

| Murine Embryonic Stem Cells (mESCs) | Silencing of sphingosine phosphate lyase (SPL), leading to increased intracellular S1P | S1P2 is required to promote proliferation and pluripotency marker expression. | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of S1P2's function. Below are protocols for common experiments cited in the literature.

siRNA-mediated Knockdown of S1P2

This protocol is used to transiently reduce the expression of the S1P2 receptor in cell lines to study its loss-of-function effects.

-

Cell Seeding: Plate cells in antibiotic-free medium and grow to 30-50% confluency.

-

siRNA Preparation: Dilute S1P2-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation: Harvest the cells and assess S1P2 knockdown efficiency by quantitative real-time PCR (qPCR) or Western blotting.

-

Functional Assay: Perform cell proliferation assays (e.g., MTT, cell counting) on the transfected cells.

Pharmacological Inhibition of S1P2 with JTE-013

JTE-013 is a selective antagonist of the S1P2 receptor and is used to acutely block its function.

-

Cell Culture: Culture cells to the desired confluency for the proliferation assay.

-

Antagonist Preparation: Prepare a stock solution of JTE-013 in a suitable solvent (e.g., DMSO).

-

Treatment: Pre-treat the cells with JTE-013 at a specific concentration (e.g., 5-10 µM) for a defined period (e.g., 1 hour) before stimulating with S1P or other agonists.[10][12]

-

Stimulation: Add the agonist (e.g., S1P) to the media.

-

Incubation: Incubate the cells for the desired duration of the experiment.

-

Analysis: Measure cellular proliferation using standard assays.

Cell Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Plate cells in a 96-well plate and treat as described above.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Cell Counting: This is a direct method to determine cell number.

-

Plate cells in multi-well plates and treat as required.

-

At specified time points, detach the cells using trypsin.

-

Resuspend the cells in culture medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Conclusion

The role of S1P2 in cellular proliferation is undeniably complex, with its effects being highly dependent on the specific cellular and molecular context. The receptor can act as both a tumor suppressor by inhibiting proliferation and an oncogene by promoting it. This duality underscores the importance of a thorough understanding of the downstream signaling pathways and the cellular environment when considering S1P2 as a therapeutic target. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further dissect the intricate functions of S1P2 and to design more effective and targeted therapeutic interventions. Future research should continue to focus on elucidating the molecular switches that determine the pro- versus anti-proliferative outcomes of S1P2 signaling in different tissues and disease states.

References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. S1P Stimulates Proliferation by Upregulating CTGF Expression through S1PR2-Mediated YAP Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Unveiling role of sphingosine-1-phosphate receptor 2 as a brake of epithelial stem cell proliferation and a tumor suppressor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine-1 phosphate promotes intestinal epithelial cell proliferation via S1PR2 [imrpress.com]

- 11. Roles of Sphingosine-1-Phosphate (S1P) Receptors in Malignant Behavior of Glioma Cells. Differential Effects of S1P2 on Cell Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of S1P2 Receptor Agonists in Developmental Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) signaling, mediated by a family of five G protein-coupled receptors (S1PR1-5), is a critical regulator of a myriad of cellular processes essential for embryonic development. Among these, the S1P2 receptor has emerged as a key player with distinct and often antagonistic functions compared to its better-understood counterpart, S1P1. Activation of S1P2 by its endogenous ligand S1P, or synthetic agonists, initiates a cascade of intracellular events that profoundly influence cell migration, proliferation, and differentiation. This technical guide provides an in-depth exploration of the function of S1P2 receptor agonists in developmental biology, with a focus on cardiogenesis, angiogenesis, and neurogenesis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction to S1P2 Receptor Signaling

The S1P2 receptor is ubiquitously expressed in various tissues and signals primarily through the Gα12/13 family of heterotrimeric G proteins[1]. This engagement leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK)[2][3]. The S1P2-Gα12/13-RhoA signaling axis is a central mechanism underlying the inhibitory effects of S1P2 on cell migration, a crucial process in development[4]. In addition to Gα12/13, the S1P2 receptor can also couple to Gαq and Gαi, leading to the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase, respectively, further diversifying its functional outputs[1][2].

A noteworthy aspect of S1P2 signaling is its antagonistic relationship with the S1P1 receptor. While S1P1, primarily coupling to Gαi, promotes cell migration through the activation of Rac GTPase, S1P2's activation of RhoA often counteracts this effect[4]. This balance between S1P1 and S1P2 signaling is critical for the precise guidance of migrating cells during tissue and organ formation.

S1P2 Receptor Agonists in Developmental Processes

The study of S1P2 function in development has been significantly advanced by the use of specific pharmacological tools. While the endogenous ligand is S1P, several synthetic agonists and antagonists have been developed, allowing for more precise investigation of S1P2-mediated effects.

| Compound | Type | Target | Potency (EC50/IC50) | Reference |

| CYM-5520 | Allosteric Agonist | S1P2 | EC50: 480 nM | [5][6][7] |

| SID46371153 | Agonist | S1P2 | EC50: 0.72 µM | [1][8] |

| JTE-013 | Antagonist | S1P2 | IC50: 17.6 nM | [9][10] |

Cardiac Development

The formation of the heart is a complex process involving the coordinated migration of cardiac precursor cells. Studies in zebrafish have demonstrated an essential role for S1P2 signaling in this process. The S1P2 receptor mutant, miles apart (mil), exhibits a cardia bifida phenotype, where two separate hearts form due to the failure of cardiac precursors to migrate to the midline[4][11]. S1P2 is expressed in the endoderm, which serves as a crucial substrate for the migration of cardiac precursors[5][11]. S1P2 signaling within the endoderm, mediated by Gα13, controls the convergent movement of the endoderm itself, thereby guiding the migrating cardiac cells[5][12].

Angiogenesis and Vasculogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is tightly regulated by a balance of pro- and anti-angiogenic factors. S1P2 signaling generally plays an inhibitory role in angiogenesis. Overexpression of S1P2 in endothelial cells inhibits cell migration and the formation of capillary-like structures[13]. Conversely, pharmacological inhibition of S1P2 with JTE-013 has been shown to enhance S1P-induced angiogenesis in vivo[9][13].

The anti-angiogenic effect of S1P2 is, at least in part, mediated by its antagonism of S1P1 signaling. S1P1 promotes endothelial cell migration and barrier integrity, and the activation of S1P2 and the subsequent RhoA pathway can inhibit these processes[3]. S1P2 activation has also been shown to downregulate the expression of endothelial nitric oxide synthase (eNOS), a key pro-angiogenic molecule, via the Akt signaling pathway[14].

| Experimental Model | S1P2 Modulator | Concentration | Observed Effect on Angiogenesis | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | S1PR2 Overexpression | - | Inhibition of migration and tube formation | [13] |

| Mouse Matrigel Plug Assay | JTE-013 | Not Specified | Enhanced S1P-induced angiogenesis | [13] |

| Mouse Hindlimb Ischemia Model | JTE-013 | Not Specified | Improved blood flow recovery | [14] |

Neurogenesis

S1P signaling is also implicated in the development of the nervous system. Neural progenitor cells (NPCs) express several S1P receptors, including S1P2. While S1P itself can have pleiotropic effects on NPCs, S1P2 activation is generally associated with the inhibition of migration. The S1P2 antagonist JTE-013 has been shown to enhance the migration of NPCs toward areas of brain injury[1].

Furthermore, S1P2 has been identified as a receptor for Nogo-A, a potent inhibitor of neurite outgrowth[15]. The binding of Nogo-A to S1P2 activates the RhoA pathway, leading to growth cone collapse and inhibition of neurite extension[15]. This suggests that S1P2 agonists could play a role in modulating axonal guidance and regeneration during development and in response to injury.

| Experimental Model | S1P2 Modulator/Ligand | Concentration | Observed Effect on Neuronal Cells | Reference |

| Adult Dorsal Root Ganglion (DRG) Neurons | S1P | 1 µM | Reduced neurite-bearing cells from 43% to 20% | [11] |

| Mouse Model of Brain Infarction | JTE-013 | Not Specified | Enhanced migration of neural progenitor cells | [1] |

| Neuronal Cell Culture | Nogo-A-Δ20 | Not Specified | Inhibition of neurite outgrowth (mediated by S1P2) | [15] |

Experimental Protocols

Transwell Migration Assay

This assay is used to quantify the chemotactic response of cells to a chemoattractant, such as an S1P2 agonist.

Protocol:

-

Cell Preparation: Culture cells to 70-90% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells.

-

Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.

-

Chemoattractant Addition: In the lower chamber of the 24-well plate, add medium containing the S1P2 agonist at the desired concentration. As a negative control, use medium without the agonist.

-

Cell Seeding: Harvest and resuspend the starved cells in serum-free medium. Seed the cells into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period of 4 to 24 hours, depending on the cell type.

-

Removal of Non-migrated Cells: Carefully remove the Transwell insert. Using a cotton swab, gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet.

-

Quantification: Count the number of stained, migrated cells in several random fields of view using a microscope. The results are typically expressed as the average number of migrated cells per field.

RhoA Activation Assay (GTPase Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound RhoA in response to S1P2 agonist stimulation.

Protocol:

-

Cell Culture and Stimulation: Grow cells to near confluency and serum-starve overnight. Treat the cells with the S1P2 agonist for the desired time (RhoA activation is often rapid, occurring within minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors. The lysis buffer should be designed to maintain the GTP-bound state of RhoA.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the pull-down assay.

-

Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) agarose beads. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensity to determine the relative amount of active RhoA in each sample. It is also important to run a western blot for total RhoA on the initial cell lysates to normalize the active RhoA levels.

Whole-Mount in situ Hybridization (WISH) for s1pr2 in Zebrafish Embryos

This technique is used to visualize the spatial expression pattern of the s1pr2 gene in whole zebrafish embryos.

Protocol:

-

Embryo Collection and Fixation: Collect zebrafish embryos at the desired developmental stage. Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydration and Storage: Dehydrate the embryos through a series of methanol/PBS washes and store them in 100% methanol at -20°C.

-

Rehydration and Permeabilization: Rehydrate the embryos through a reverse methanol/PBST (PBS with Tween-20) series. Permeabilize the embryos by treating them with proteinase K. The duration and concentration of proteinase K treatment are stage-dependent.

-

Post-fixation: Re-fix the embryos in 4% PFA.

-

Prehybridization: Incubate the embryos in a hybridization buffer at 65-70°C for several hours to block non-specific binding sites.

-

Hybridization: Replace the prehybridization buffer with hybridization buffer containing a digoxigenin (DIG)-labeled antisense RNA probe for s1pr2. Incubate overnight at 65-70°C.

-

Washing: Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and formamide to remove the unbound probe.

-

Immunodetection: Block the embryos in a solution containing sheep serum. Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Washing: Wash the embryos extensively with PBST to remove the unbound antibody.

-

Colorimetric Detection: Equilibrate the embryos in a detection buffer. Add the AP substrates, NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt), to visualize the location of the s1pr2 mRNA as a purple precipitate.

-

Imaging: Stop the color reaction by washing with PBST. Mount and image the embryos using a stereomicroscope.

Conclusion

The S1P2 receptor plays a multifaceted and crucial role in developmental biology. Its activation by agonists typically leads to the inhibition of cell migration, a process fundamental to the proper formation of the heart, blood vessels, and nervous system. The intricate signaling pathways downstream of S1P2, primarily involving the Gα12/13-RhoA axis, provide a mechanism for fine-tuning cellular responses to the S1P gradient. The availability of specific agonists and antagonists for S1P2 has been instrumental in dissecting its functions and continues to be a valuable tool for researchers. A deeper understanding of S1P2-mediated signaling in development not only enhances our knowledge of fundamental biological processes but also holds promise for the development of novel therapeutic strategies for a range of developmental disorders and diseases characterized by aberrant cell migration.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. PTEN as an effector in the signaling of antimigratory G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

- 5. S1pr2/Gα13 signaling controls myocardial migration by regulating endoderm convergence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying Sphingosine-1-Phosphate-Dependent Activation of the RhoGTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. research.fredhutch.org [research.fredhutch.org]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. S1P-S1p2 Signaling in Cardiac Precursor Cells Migration - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. S1pr2/Gα13 signaling controls myocardial migration by regulating endoderm convergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of sphingosine-1-phosphate signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothelial S1pr2 regulates post-ischemic angiogenesis via AKT/eNOS signaling pathway [thno.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physiological Role of S1P Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and immune trafficking. Its actions are mediated through a family of five G protein-coupled receptors (GPCRs), designated as S1P receptors 1 through 5 (S1PR1-5). Among these, the S1P receptor 2 (S1PR2) stands out for its often opposing effects to S1PR1 and its complex signaling mechanisms. This technical guide provides a comprehensive overview of the physiological role of S1PR2, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols to aid researchers in this field.

S1PR2 Signaling Pathways

S1PR2 is known for its promiscuous coupling to multiple G protein families, primarily Gαi, Gαq, and Gα12/13, leading to the activation of diverse and sometimes contradictory downstream signaling cascades. The specific pathway activated is cell-type and context-dependent.[1]

Gα12/13 Signaling

Activation of the Gα12/13 pathway is a hallmark of S1PR2 signaling and is central to its effects on cell migration and cytoskeletal rearrangements.

-

Mechanism: Upon S1P binding, S1PR2 activates Gα

12/13, which in turn activates RhoA, a small GTPase. This activation is often mediated by Rho guanine nucleotide exchange factors (RhoGEFs) such as Leukemia-Associated RhoGEF (LARG) and p114RhoGEF.[2] Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK). -

Downstream Effects: ROCK activation leads to a cascade of events including:

-

Phosphorylation and activation of Myosin Light Chain (MLC), leading to stress fiber formation and cell contraction.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP), further promoting MLC phosphorylation.

-

Activation of the transcription factors YAP/TAZ, which regulate cell proliferation and migration.[2]

-

Inhibition of the PI3K/Akt pathway through the activation of Phosphatase and Tensin Homolog (PTEN), which counteracts cell survival and migration signals often initiated by S1PR1.

-

References

Endogenous Ligands for the S1P2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands for the Sphingosine-1-phosphate (S1P) receptor 2 (S1P2), a ubiquitously expressed G protein-coupled receptor (GPCR) involved in a myriad of physiological and pathological processes. This document details the primary ligands, their binding and functional characteristics, the key signaling pathways they activate, and the experimental protocols used for their characterization.

Endogenous Ligands and Quantitative Pharmacology

The principal endogenous ligand for the S1P2 receptor is Sphingosine-1-phosphate (S1P) , a bioactive sphingolipid metabolite.[1][2] Other structurally related sphingolipids, such as dihydro-S1P (dhS1P) and sphingosylphosphorylcholine (SPC) , have also been investigated for their activity at S1P receptors.[3]

S1P binds to the S1P2 receptor with high affinity, initiating a cascade of intracellular signaling events.[4] The binding affinity and functional potency of these ligands are typically quantified by their dissociation constant (Kd) and half-maximal effective concentration (EC50), respectively. These values can vary depending on the experimental system and assay conditions.

Table 1: Quantitative Data for Endogenous S1P2 Receptor Ligands

| Ligand | Parameter | Value (nM) | Assay Type | Cell System | Reference |

| Sphingosine-1-phosphate (S1P) | Kd | 8.1 | Radioligand Binding | - | [4] |

| Sphingosine-1-phosphate (S1P) | Kd | 27 | Radioligand Binding | - | [4] |

| Sphingosine-1-phosphate (S1P) | EC50 | 119 | TGFα-shedding | Stably transfected HTC4 cells | [5] |

| Sphingosine-1-phosphate (S1P) | IC50 | 0.78 | [³³P]S1P Displacement | HEK293T cells | [6] |

| dihydro-S1P (dhS1P) | EC50 | Significantly less potent than S1P | Inositol Phosphate (IP3) Assay | CHO-K1 cells expressing S1P2 | [3] |

S1P2 Receptor Signaling Pathways

Upon ligand binding, the S1P2 receptor undergoes a conformational change, enabling it to couple to and activate several heterotrimeric G protein families, primarily Gα12/13, Gαq, and Gαi .[4][7] This promiscuous coupling allows S1P2 to regulate a diverse range of cellular functions.

Gα12/13-Mediated RhoA Activation

The coupling of S1P2 to Gα12/13 proteins leads to the activation of the small GTPase RhoA. This is a central signaling axis for S1P2. Activated Gα12/13 subunits engage Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF and LARG, which in turn catalyze the exchange of GDP for GTP on RhoA. GTP-bound RhoA activates downstream effectors, most notably Rho-associated kinase (ROCK). This pathway is critically involved in regulating cytoskeletal dynamics, leading to stress fiber formation, cell migration, and smooth muscle contraction.[4]

Gαq-Mediated Phospholipase C Activation

S1P2 coupling to Gαq results in the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG regulate a wide array of cellular processes, including smooth muscle contraction and cell proliferation.[4]

Gαi-Mediated Signaling

While less characterized for S1P2 compared to other S1P receptors, coupling to Gαi has been reported.[4] Activation of Gαi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can counteract the effects of signaling pathways that are stimulated by cAMP. In some contexts, the βγ subunits released from Gαi can also activate other signaling molecules, such as phosphoinositide 3-kinase (PI3K) and certain ion channels.

Key Experimental Protocols

Characterizing the interaction of endogenous ligands with the S1P2 receptor requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for several key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki or IC50) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes from cells overexpressing the human S1P2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³²P]S1P or [³³P]S1P.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).[8]

-

Wash Buffer: Ice-cold assay buffer.

-

Test Ligands: Unlabeled S1P (for determining non-specific binding) and other test compounds.

-

Filtration Plate: 96-well glass fiber (GF/B or GF/C) filter plates, pre-soaked in 0.3% polyethyleneimine (PEI) or assay buffer.[8][9]

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Membrane Preparation: Thaw the S1P2 receptor membrane preparation on ice and dilute to the desired concentration (e.g., 1-20 µg protein/well) in ice-cold assay buffer.[8][9]

-

Compound Plating: Prepare serial dilutions of the unlabeled test compounds in assay buffer.

-

Assay Incubation: In a 96-well plate, combine the diluted membranes, the radioligand at a fixed concentration (typically at or below its Kd), and various concentrations of the unlabeled test compound. The final assay volume is typically 200-250 µL.[8][9]

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[8][9]

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a vacuum manifold or cell harvester. This separates the membrane-bound radioligand from the free radioligand.[8][9]

-

Washing: Quickly wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove any unbound radioligand.[8][9]

-

Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[8][9]

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled S1P) from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Materials:

-

Receptor Source: S1P2-expressing cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.4), 100 mM NaCl, 5-10 mM MgCl₂, 1 µM GDP.[10]

-

Test Ligands: Agonists and antagonists.

-

Termination/Wash Buffer: Ice-cold assay buffer.

-

Filtration or Scintillation Proximity Assay (SPA) setup. [11][12]

Procedure:

-

Reaction Setup: In a 96-well plate, combine S1P2 membranes, GDP, and the test compound (agonist or antagonist).

-

Incubation: Pre-incubate for 15-30 minutes at 30°C.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Reaction Incubation: Incubate for 30-60 minutes at 30°C with agitation.[12]

-

Termination & Detection (Filtration Method):

-

Terminate the reaction by rapid filtration over a GF/B filter plate.

-

Wash with ice-cold buffer.

-

Dry the plate, add scintillant, and count the radioactivity.[11]

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound versus the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors like S1P2.

Materials:

-

Cells: HTC4 or CHO cells stably or transiently expressing the S1P2 receptor (and potentially a promiscuous G protein like Gα16 to enhance the signal).[5]

-

Assay Buffer: Krebs buffer or Hank's Balanced Salt Solution (HBSS) with HEPES.[5]

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[5][14]

Procedure:

-

Cell Plating: Seed the S1P2-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and grow overnight.[5][13]

-

Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 1 hour at 37°C or room temperature, protected from light.[5][13]

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.[13]

-

Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: The instrument automatically adds the test compound (e.g., S1P) to the wells while continuously recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the ligand concentration to determine the EC50.

References

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 3. Distinct generation, pharmacology, and distribution of sphingosine 1-phosphate and dihydro-sphingosine 1-phosphate in human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The relationship between sphingosine-1-phosphate receptor 2 and epidermal growth factor in migration and invasion of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Structural Biology of S1P Receptor 2 Agonist Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the structural basis for agonist recognition and activation of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). It integrates structural data, quantitative binding and functional parameters, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to S1P Receptor 2

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a vast array of cellular processes, including cell proliferation, migration, and survival, by signaling through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2] S1PR2, in particular, plays a critical role in the immune, nervous, and cardiovascular systems.[1] Unlike S1PR1, which primarily couples to Gαi to promote cell migration, S1PR2 predominantly couples to Gα12/13 proteins to activate RhoA signaling, which typically inhibits cell migration.[1][3] It can also couple to Gαq/11 and Gαi.[1][3] Given its role in pathophysiology, including hearing loss, cancer, and vascular inflammation, S1PR2 is a significant target for therapeutic development.[4][5] Understanding the precise molecular interactions between agonists and S1PR2 is paramount for the structure-guided design of selective modulators.

The Cryo-EM Structure of the Agonist-Bound S1PR2-G₁₃ Complex

A significant breakthrough in understanding S1PR2 function was the determination of the cryo-electron microscopy (cryo-EM) structure of the human S1PR2 bound to its endogenous agonist, S1P, and coupled to the heterotrimeric G₁₃ protein, resolved at 3.2 Å.[4] This structure provides a detailed snapshot of the active receptor conformation.

Key Structural Features:

-

Overall Architecture: The structure reveals the canonical seven-transmembrane (7-TM) helix bundle of S1PR2 in an active conformation, engaged with the Gα₁₃, Gβ, and Gγ subunits.[4]

-

Agonist Binding Pocket: S1P accesses its binding pocket from the outer leaflet of the plasma membrane, positioning its lipid tail within a hydrophobic cavity formed by the transmembrane helices.[4][6]

-

G Protein Interface: A crucial interaction for G₁₃ coupling involves the intracellular loop 2 (ICL2) of S1PR2, which forms a loop that engages the α5 helix of Gα₁₃.[4][7] This interaction is distinct from the helical ICL2 motifs seen in many other GPCR-G protein complexes.[4] An intramolecular hydrogen bond involving the highly conserved DRY motif and a tyrosine in ICL2 is a key feature that facilitates the insertion of the Gα₁₃-α5 helix.[4]

-

Activation Mechanism: Upon agonist binding, the Gα₁₃ subunit's α5 helix undergoes a significant translation of over 6 Å and a rotation of approximately 45°, which is characteristic of G protein activation and nucleotide release.[4]

Quantitative Analysis of Ligand Interactions

The binding and functional activity of various ligands at S1PR2 have been characterized using multiple assay formats. The data below summarizes key quantitative parameters for endogenous and synthetic ligands.

Table 1: Ligand Binding Affinities for S1PR2

| Compound | Ligand Type | Assay Type | Parameter | Value (nM) | Source |

| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | [³²P]S1P Competitive Binding | IC₅₀ | 3.62 ± 0.54 | [8] |

| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | [³³P]S1P Competitive Binding | IC₅₀ | 25 | [3] |

| JTE-013 | Selective Antagonist | [³²P]S1P Competitive Binding | IC₅₀ | 56.60 ± 16.79 | [8] |

| JTE-013 | Selective Antagonist | [³³P]S1P Competitive Binding | IC₅₀ | 53 | [3] |

| FTY720-P | Synthetic Agonist (at other S1PRs) | [³²P]S1P Competitive Binding | IC₅₀ | > 1000 | [8] |

| Nogo-A-ext | Protein Ligand | Bio-Layer Interferometry | Kᴅ | ~142 | [9] |

Table 2: Functional Potency of Agonists at S1PR2

| Agonist | S1PR2 Variant | Assay Type | Parameter | Value | Source |

| S1P | Wild-Type | TGF-α Shedding (Gq/13 activation) | pEC₅₀ | 8.23 ± 0.08 | [6] |

| FTY720-P | Wild-Type | TGF-α Shedding (Gq/13 activation) | pEC₅₀ | 6.87 ± 0.05 | [4][6] |

| S1P | F274I Mutant | TGF-α Shedding (Gq/13 activation) | pEC₅₀ | 8.44 ± 0.10 | [6] |

| FTY720-P | F274I Mutant | TGF-α Shedding (Gq/13 activation) | pEC₅₀ | 7.97 ± 0.05 | [6] |

Note: FTY720-P, a known agonist for other S1P receptors, was unexpectedly found to trigger G₁₃ activation via S1PR2. The F274I mutation significantly increases the potency of both S1P and FTY720-P, highlighting the role of this residue in drug selectivity.[4][7]

S1PR2 Signaling Pathways

Upon agonist binding, S1PR2 initiates intracellular signaling cascades primarily through the G₁₂/₁₃ family of G proteins, leading to the activation of the small GTPase RhoA. This pathway is a central mechanism for S1PR2 function.

While the G₁₂/₁₃-Rho pathway is dominant, S1PR2 can also couple to other G proteins, such as Gαi and Gαq, to elicit different cellular responses depending on the cell type and context.[1] This promiscuous coupling contributes to the diverse biological functions of the receptor.

Experimental Protocols

The structural and functional characterization of S1PR2 relies on a suite of biochemical and biophysical techniques.

Cryo-Electron Microscopy of the S1PR2-G₁₃ Complex

This protocol outlines the key steps for determining the structure of an agonist-bound GPCR-G protein complex, based on the methodology used for S1PR2.[4]

-

Protein Expression:

-

Human S1PR2 (wild-type) and the human Gα₁₃, Gβ₁, and Gγ₂ subunits are co-expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.

-

Cells are cultured in suspension and harvested 48-60 hours post-infection.

-

-

Complex Formation and Purification:

-

Cell membranes are prepared by osmotic lysis and ultracentrifugation.

-

The S1PR2-G₁₃ complex is solubilized from membranes using a detergent mixture (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).

-

The agonist (e.g., 10 µM S1P) and a G protein-stabilizing agent like a single-chain variable fragment (scFv16) are added to stabilize the active-state complex.[4]

-

The complex is purified using affinity chromatography (e.g., FLAG-tag) followed by size-exclusion chromatography to isolate the monodisperse S1PR2-G₁₃-scFv16 complex.

-

-

Cryo-EM Grid Preparation and Data Collection:

-

The purified complex (at ~5-10 mg/mL) is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).

-

Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Raw movie frames are motion-corrected and dose-weighted.

-

Contrast transfer function (CTF) parameters are estimated.

-

Particles are automatically picked and subjected to several rounds of 2D and 3D classification to remove junk particles and select for homogenous, high-quality views of the complex.

-

A final set of particles (e.g., ~640,000) is used for 3D refinement to generate the final high-resolution density map.[4]

-

An atomic model is built into the density map and refined.

-

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[8]

-

Materials:

-

Membrane preparations from cells overexpressing human S1PR2.

-

Radioligand: [³²P]S1P.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[8]

-

Test compounds (e.g., unlabeled S1P, JTE-013) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add S1PR2 membranes (1-2 µ g/well ), a fixed concentration of [³²P]S1P (near its Kᴅ), and varying concentrations of the unlabeled test compound.

-

Incubate the reaction at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

TGF-α Shedding Assay for G Protein Activation

This cell-based functional assay measures G protein activation by quantifying the release of an enzyme-tagged growth factor, a process downstream of GPCR signaling.[4]

-

Cell Transfection:

-

HEK293 cells (specifically a line lacking endogenous Gq/11/12/13) are co-transfected with plasmids encoding:

-

Human S1PR2 (wild-type or mutant).

-

A chimeric G protein (e.g., Gαq/13, which couples to S1PR2 and reports through the Gq pathway).

-

Alkaline phosphatase-fused TGF-α (AP–TGF-α).[4]

-

-

-

Assay Procedure:

-

24 hours post-transfection, cells are washed and stimulated with varying concentrations of an agonist (e.g., S1P, FTY720-P) for a defined period (e.g., 60 minutes).

-

The cell supernatant, containing the "shed" AP–TGF-α, is collected.

-

The alkaline phosphatase activity in the supernatant is measured by adding a colorimetric or chemiluminescent substrate (e.g., p-nitrophenyl phosphate).

-

-

Data Analysis:

-

The measured signal is proportional to the amount of G protein activation.

-

Plot the signal against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and maximum efficacy (Eₘₐₓ) of the agonist.[4]

-

Conclusion and Future Directions

The high-resolution structure of the S1P-S1PR2-G₁₃ complex has provided an invaluable blueprint for understanding S1PR2 activation and G protein coupling at the molecular level.[4] This structural knowledge, combined with quantitative binding and functional data, illuminates the basis for ligand recognition and the potential mechanisms of drug selectivity among S1P receptor subtypes.

Future research will likely focus on:

-

Structures with Antagonists and Allosteric Modulators: Determining S1PR2 structures with different ligand types will provide a more complete picture of the receptor's conformational landscape and aid in the design of molecules with diverse pharmacological profiles.

-

Exploring G Protein Selectivity: Further structural and functional studies are needed to elucidate the specific determinants that allow S1PR2 to couple to G₁₂, G₁₃, Gq, and Gi, and how this selectivity is modulated in different cellular environments.

-

Structure-Based Drug Design: The existing structural information is a powerful tool for computational modeling and virtual screening to discover novel S1PR2-selective agonists and antagonists for therapeutic applications in oncology, immunology, and neurology.

References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional characteristics of S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of S1PR2–heterotrimeric G13 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure of S1PR2-heterotrimeric G13 signaling complex [pubmed.ncbi.nlm.nih.gov]

- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

S1P2 receptor expression patterns in different tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression patterns of the Sphingosine-1-phosphate receptor 2 (S1P2) across various human tissues. S1P2, a G protein-coupled receptor, plays a crucial role in a multitude of physiological and pathological processes, making it a significant target for therapeutic development. This document offers quantitative expression data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support research and drug discovery efforts in this area.

S1P2 Receptor Expression Levels

The expression of S1P2 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies, providing a comparative view of S1P2 expression.

Table 1: S1P2 mRNA Expression in Human Tissues

This table presents mRNA expression levels as transcripts per million (TPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and its own internal projects.

| Tissue | mRNA Expression (TPM) |

| Placenta | 10.4 |

| Lymph Node | 5.1 |

| Small Intestine | 4.8 |

| Duodenum | 4.6 |

| Colon | 3.9 |

| Spleen | 3.7 |

| Appendix | 3.5 |

| Lung | 3.2 |

| Kidney | 2.9 |

| Stomach | 2.8 |

| Gallbladder | 2.7 |

| Urinary Bladder | 2.5 |

| Adrenal Gland | 2.3 |

| Thyroid Gland | 2.1 |

| Heart Muscle | 1.8 |

| Liver | 1.7 |

| Adipose Tissue | 1.6 |

| Esophagus | 1.5 |

| Skin | 1.4 |

| Tonsil | 1.3 |

| Bone Marrow | 1.2 |

| Cerebral Cortex | 0.8 |

| Salivary Gland | 0.7 |

| Testis | 0.6 |

| Pancreas | 0.5 |

| Skeletal Muscle | 0.4 |

Data sourced from the Human Protein Atlas. TPM values are an average from multiple samples and individuals and are intended for comparative purposes.

Table 2: S1P2 Protein Expression in Human Tissues (Immunohistochemistry)

This table summarizes the protein expression levels of S1P2 as determined by immunohistochemistry (IHC) from the Human Protein Atlas. The staining intensity is categorized as Not detected, Low, Medium, or High.

| Tissue | Protein Expression Level | Staining Pattern |

| Placenta | High | Cytoplasmic/membranous staining in trophoblastic cells. |

| Small Intestine | Medium | Cytoplasmic/membranous staining in glandular cells. |

| Kidney | Medium | Cytoplasmic/membranous staining in renal tubules. |

| Colon | Medium | Cytoplasmic/membranous staining in glandular cells. |

| Lymph Node | Low | Cytoplasmic/membranous staining in a subset of immune cells. |

| Lung | Low | Cytoplasmic/membranous staining in pneumocytes and alveolar macrophages. |

| Liver | Low | Cytoplasmic/membranous staining in hepatocytes. |

| Spleen | Low | Cytoplasmic/membranous staining in cells of the red and white pulp. |

| Heart Muscle | Low | Cytoplasmic/membranous staining in cardiomyocytes. |

| Brain | Not detected | - |

| Skeletal Muscle | Not detected | - |

Data sourced from the Human Protein Atlas. Expression levels are based on antibody staining intensity and distribution.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify S1P2 receptor expression.

Quantitative Real-Time PCR (qPCR) for S1P2 mRNA Quantification

This protocol outlines the steps for measuring S1P2 mRNA levels in tissue samples.

1. RNA Extraction:

-

Homogenize ~30 mg of tissue in 1 mL of TRIzol reagent.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.

-

Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0).

2. cDNA Synthesis:

-

Use a reverse transcription kit according to the manufacturer's instructions.

-

Typically, 1 µg of total RNA is used as a template.

-

Use a mix of oligo(dT) and random hexamer primers for optimal reverse transcription.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix on ice. For a 20 µL reaction:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of cDNA template (diluted)

-

6 µL of nuclease-free water

-

-

Human S1P2 Primer Sequences:

-

Forward: 5'-CTCTTCCTGGTCATCGCCAT-3'

-

Reverse: 5'-GATGAGGAGCAGCACGTAGA-3'

-

-

Run the qPCR on a real-time PCR instrument with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

Quantify relative S1P2 expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for S1P2 Protein Detection

This protocol describes the detection of S1P2 protein in tissue lysates.

1. Protein Extraction:

-

Homogenize ~50 mg of tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 70°C for 10 minutes (do not boil, as this can cause aggregation of membrane proteins).

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100 V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100 V for 90 minutes at 4°C.

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against human S1P2 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the S1P2 band intensity to a loading control (e.g., β-actin, GAPDH).

Immunohistochemistry (IHC) for S1P2 Localization

This protocol details the in situ detection of S1P2 protein in paraffin-embedded human tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Immerse in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

-

Immerse slides in a citrate buffer (10 mM sodium citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow the slides to cool to room temperature in the buffer.

3. Staining:

-

Wash the slides with PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate with the primary antibody against human S1P2 (e.g., rabbit polyclonal, diluted 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired staining intensity is reached.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflow

S1P2 Receptor Signaling Pathway

S1P2 activation by its ligand, sphingosine-1-phosphate (S1P), initiates a complex network of intracellular signaling cascades. S1P2 can couple to multiple G protein families, including Gαi, Gα12/13, and Gαq, leading to diverse cellular responses.[1]

Caption: S1P2 receptor signaling pathways.

Experimental Workflow for S1P2 Expression Analysis

The following diagram illustrates a typical workflow for analyzing S1P2 expression in tissue samples, from procurement to data interpretation.

Caption: Experimental workflow for S1P2 expression analysis.

References

Methodological & Application